2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide
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Overview
Description
2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a methylphenyl group, and a morpholinyl group attached to a nicotinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through Friedel-Crafts alkylation or acylation reactions.
Incorporation of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions, typically using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(2-methylphenyl)-6-(4-piperidinyl)nicotinamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.
2-Chloro-4-(2-methylphenyl)-6-(4-pyrrolidinyl)nicotinamide: Similar structure but with a pyrrolidinyl group instead of a morpholinyl group.
Uniqueness
2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is unique due to the presence of the morpholinyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
2-Chloro-4-(2-methylphenyl)-6-(4-morpholinyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. Its unique structure, which includes a chlorinated nicotinamide framework along with a 2-methylphenyl group and a morpholine moiety, positions it as a candidate for various therapeutic applications. This compound has garnered attention for its potential biological activities, particularly as a neurokinin-1 receptor antagonist, which may have implications in treating pain and anxiety disorders.
Chemical Structure and Properties
The molecular formula of this compound is C15H16ClN3O. The structural characteristics that define this compound are:
- Chlorine Atom : Enhances binding affinity to specific receptors.
- Morpholine Ring : Contributes to the pharmacokinetic properties.
- Nicotinamide Core : Implicated in various biological activities.
Neurokinin Receptor Antagonism
Research indicates that this compound functions primarily as a neurokinin-1 (NK-1) receptor antagonist. This activity is significant because NK-1 receptors are involved in the modulation of pain and anxiety responses. In vitro studies have demonstrated that the compound effectively inhibits NK-1 receptor activity, suggesting potential applications in pain management therapies.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals differing biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Pyridinecarboxamide | Lacks chlorine; different substituents | Varies; some show anti-inflammatory properties |
6-Morpholino-nicotinic acid | Similar morpholine structure; no chloro group | Potential neuroprotective effects |
4-Methyl-N-(2-chlorophenyl)nicotinamide | Chlorinated phenyl but different substituents | Anticancer activity reported |
This table highlights how the unique combination of functional groups in this compound may enhance its selectivity and therapeutic potential compared to other nicotinamide derivatives.
Study on Pain Management
A recent study investigated the efficacy of this compound in animal models of chronic pain. The results indicated:
- Reduction in Pain Scores : Significant decrease in pain-related behaviors.
- Mechanistic Insights : The compound was found to inhibit substance P release, a key neuropeptide involved in pain transmission.
Neuroprotective Effects
Another research study explored the neuroprotective effects of this compound against neurodegenerative diseases. Key findings included:
- Cell Viability : Enhanced neuronal cell viability in vitro under oxidative stress conditions.
- Anti-apoptotic Mechanisms : Induction of anti-apoptotic proteins, suggesting potential for treating conditions like Alzheimer's disease.
Properties
CAS No. |
873443-63-1 |
---|---|
Molecular Formula |
C17H18ClN3O2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-chloro-4-(2-methylphenyl)-6-morpholin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-4-2-3-5-12(11)13-10-14(21-6-8-23-9-7-21)20-16(18)15(13)17(19)22/h2-5,10H,6-9H2,1H3,(H2,19,22) |
InChI Key |
DQXUEAOPKGWPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=C2C(=O)N)Cl)N3CCOCC3 |
Origin of Product |
United States |
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